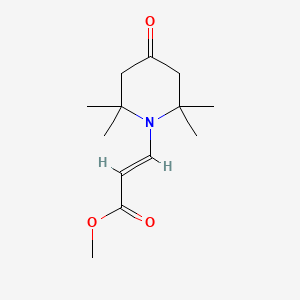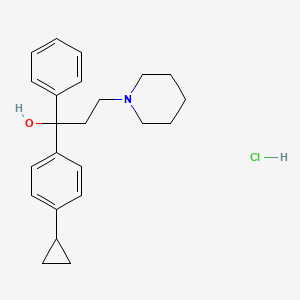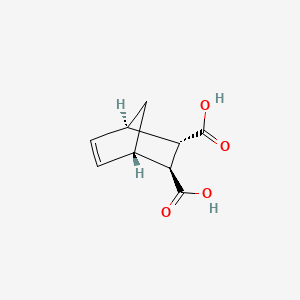
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidinediones.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-ethyl): Similar structure but lacks the thioethyl group.
2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-(methylthio)ethyl): Similar structure with a different alkyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(2-((2-methylpropyl)thio)ethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
特性
CAS番号 |
153581-47-6 |
|---|---|
分子式 |
C11H18N2O2S |
分子量 |
242.34 g/mol |
IUPAC名 |
6-methyl-3-[2-(2-methylpropylsulfanyl)ethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)7-16-5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15) |
InChIキー |
PDMTXELFTBMHSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=O)N1)CCSCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



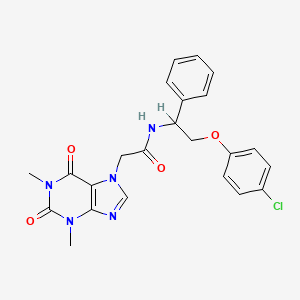
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
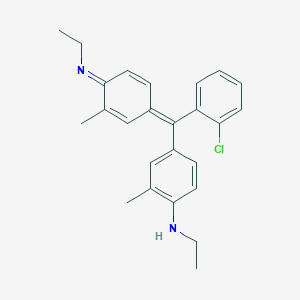


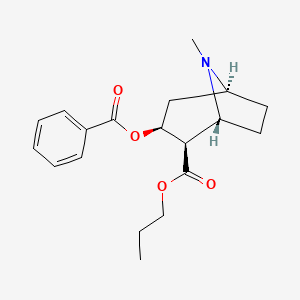

![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
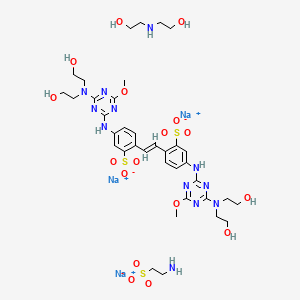
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
